

Application Note: Solid-Phase Integration of 3-Dimethylphosphoryl-5-ethynylaniline

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Compound of Interest

Compound Name:	3-Dimethylphosphoryl-5-ethynylaniline
CAS No.:	2287299-64-1
Cat. No.:	B2893836

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Abstract & Strategic Value

This guide details the solid-phase handling of **3-Dimethylphosphoryl-5-ethynylaniline** (CAS: 866125-54-6), a high-value pharmacophore best known as the critical intermediate for the ALK inhibitor Brigatinib (Alunbrig).

Beyond its specific use in Brigatinib analogs, this building block represents a strategic "tri-vector" scaffold for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL):

- Aniline (C1): A nucleophilic handle for amide, urea, or SNAr linkages.
- Ethynyl (C5): A bio-orthogonal handle for CuAAC "Click" chemistry or Sonogashira coupling.
- Dimethylphosphine Oxide (C3): A robust hydrogen-bond acceptor that significantly enhances aqueous solubility and metabolic stability compared to classic amides.

Critical Technical Challenge: The dimethylphosphine oxide (DMPO) moiety is highly polar and Lewis basic. While it improves final compound solubility, it can act as a ligand for transition metals (Pd, Cu) used in on-resin cross-couplings, requiring specific scavenging protocols described herein.

Chemical Compatibility & Resin Selection

Physicochemical Considerations^{[1][2][3][4][5][6][7][8][9]}

- Solubility: The DMPO group renders the molecule highly soluble in polar aprotic solvents (DMF, DMSO, NMP) but potentially insoluble in non-polar solvents (DCM, Toluene).
 - Recommendation: Use DMF or NMP as the primary reaction solvent. Avoid pure DCM for coupling steps.
- Lewis Basicity: The oxygen of the P=O bond is a hard Lewis base. It typically does not interfere with standard amide couplings (HATU/DIEA) but can sequester Pd(II) or Cu(I) catalysts.

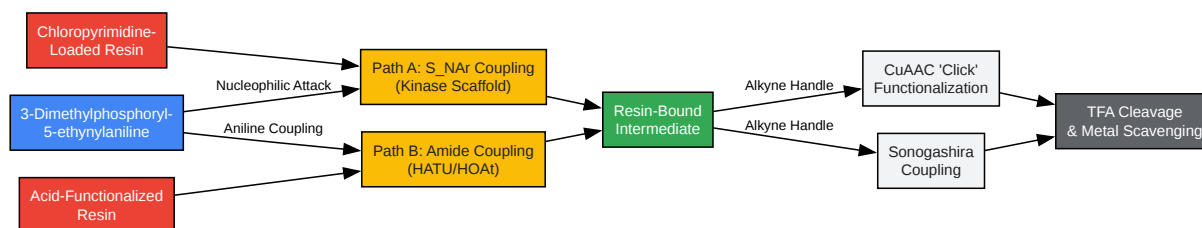
Resin Selection Matrix

Application	Recommended Resin	Linker Strategy	Cleavage Condition
Amide Library	Rink Amide MBHA	Fmoc-SPPS compatible	95% TFA (Yields primary amide if attached via C-term)
Scaffold Core	2-Chlorotrityl Chloride	SNAr or Aniline loading	1% TFA in DCM (Retains protecting groups)
Click Chemistry	Wang Resin	Ester linkage (if acid attached)	50-95% TFA

Experimental Protocols

Workflow Visualization

The following diagram illustrates the two primary integration pathways: Path A (SNAr Displacement) for kinase inhibitor synthesis, and Path B (Direct Loading) for library generation.



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Caption: Dual-pathway integration of the aniline building block via SNAr displacement (Path A) or Amide Coupling (Path B), followed by alkyne derivatization.

Protocol A: SNAr Displacement (Kinase Inhibitor Synthesis)

Context: This method mimics the synthesis of Brigatinib by reacting the aniline with a resin-bound 2,4-dichloropyrimidine equivalent.

Reagents:

- Resin-bound 2,4-dichloropyrimidine (approx. 0.5 mmol/g loading).
- **3-Dimethylphosphoryl-5-ethynylaniline** (2.0 equiv).
- DIEA (N,N-Diisopropylethylamine) (4.0 equiv).
- Solvent: n-Butanol (n-BuOH) or NMP/DMSO (1:1).

Step-by-Step:

- Swelling: Swell the resin in DMF for 30 min, then wash 3x with the reaction solvent (e.g., n-BuOH).

- Reaction Mixture: Dissolve the aniline (2.0 equiv) and DIEA (4.0 equiv) in the solvent.
 - Note: Anilines are weak nucleophiles. Unlike solution phase (where acid catalysis is often used), on solid phase, basic conditions (DIEA) with thermal drive are preferred to neutralize HCl byproducts.
- Coupling: Add the mixture to the resin.
- Incubation: Shake at 80°C for 12–16 hours.
 - Critical: Thermal heating is required for SNAr on solid support due to the steric bulk of the phosphine oxide and the resin matrix.
- Washing: Filter and wash intensely to remove excess aniline:
 - 3x DMF
 - 3x MeOH (crucial to remove adsorbed phosphine oxide)
 - 3x DCM
- QC: Perform a mini-cleavage (approx. 5 mg resin) with 50% TFA/DCM and analyze via LC-MS to confirm mono-substitution.

Protocol B: Amide Coupling (Resin Loading)

Context: Attaching the aniline to a carboxylic acid linker on resin.

Reagents:

- Carboxyl-functionalized resin (e.g., 2-Cl-Trt loaded with a spacer).
- Coupling Agents: HATU (2.0 equiv) and HOAt (2.0 equiv).
- Base: TMP (2,4,6-Trimethylpyridine/Collidine) (4.0 equiv).
 - Why Collidine? It minimizes protonation of the aniline compared to DIEA in difficult couplings.

Step-by-Step:

- Activation: Dissolve the resin-bound acid (or the linker acid if performing solution pre-activation) in DMF. Add HATU, HOAt, and Collidine.[1] Shake for 2 minutes to form the activated ester.
- Addition: Add **3-Dimethylphosphoryl-5-ethynylaniline** (1.5–2.0 equiv).
- Coupling: Shake at Room Temperature for 4–6 hours.
 - Tip: If the Kaiser test remains positive, re-couple using PyBOP at 50°C. The electron-withdrawing nature of the ethynyl and P=O groups deactivates the aniline, making this a "difficult coupling."
- Capping: Cap unreacted resin sites with acetic anhydride/pyridine to prevent deletion sequences.

Protocol C: On-Resin CuAAC ("Click" Chemistry)

Context: Derivatizing the ethynyl group after the aniline is anchored.

Reagents:

- Resin-bound Alkyne intermediate.
- Azide (R-N₃) (2.0 equiv).
- CuI (0.5 equiv) or Cu(MeCN)₄PF₆.
- Ascorbic Acid (5.0 equiv) + TBTA Ligand (0.5 equiv).
- Solvent: DMF/H₂O (4:1) – Water is essential for the catalytic cycle.

Step-by-Step:

- Degassing: Sparge all solvents with Nitrogen/Argon for 15 mins. Oxygen poisons the Cu(I) catalyst.
- Catalyst Prep: Pre-mix CuI, TBTA, and the Azide in DMF.

- Reaction: Add the mixture to the resin, followed by the aqueous Ascorbic Acid solution.
- Incubation: Shake at RT for 16 hours.
- Scavenging (Critical): The DMPO group will bind Copper. Wash the resin with:
 - 3x DMF
 - 3x 0.1M EDTA (aq) or Sodium Diethyldithiocarbamate solution (to strip Cu).
 - 3x DMF/MeOH.

Cleavage and Purification[10][12]

Cleavage Cocktail

For Rink Amide or Wang resins:

- Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
- Time: 2 hours at RT.
- Note: The alkyne and phosphine oxide are stable in TFA.

Purification (The "Sticky" Problem)

Phosphine oxides are notorious for streaking on standard silica gel due to strong H-bonding with silanols.

- Reverse Phase (Preferred): Use C18 columns with H₂O/Acetonitrile (+0.1% Formic Acid). The DMPO group confers excellent solubility in aqueous mobile phases.
- Normal Phase: If silica is necessary, use DCM/MeOH (90:10) or add 1% Triethylamine to the mobile phase to block silanol sites.

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Low Coupling Yield (Amide)	Aniline deactivation by P=O and Alkyne.	Switch to HATU/HOAt and heat to 50°C. Use Collidine instead of DIEA.
Green/Blue Resin after Click	Copper retention by Phosphine Oxide.	Wash with 0.1M EDTA or 10% pyridine in DMF until colorless.
Missing Alkyne in NMR	Reduction during cleavage?	Unlikely. Check if Sonogashira conditions (if used) caused alkyne dimerization (Glaser coupling). Ensure strict anaerobic conditions.
Product in Aqueous Waste	High polarity of DMPO.	Do not use basic water washes during extraction. Salt out the aqueous phase or use n-Butanol for extraction.

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